molecular formula C6H5NOS B6228032 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 68718-60-5

3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B6228032
CAS No.: 68718-60-5
M. Wt: 139.2
InChI Key:
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Description

3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that contains a thiazole ring fused with a propargyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of N-(prop-2-yn-1-yl)aniline derivatives. One common method employs ZnBr2 and Oxone in a mixed solvent of acetonitrile and water. The reaction proceeds via a regioselective radical ipso-cyclization pathway .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the propargyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one exerts its effects involves interactions with various molecular targets. The propargyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one is unique due to its thiazole ring fused with a propargyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further exploration in various scientific fields.

Properties

CAS No.

68718-60-5

Molecular Formula

C6H5NOS

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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